Benzyl 3-fluoro-4-(methylamino)piperidine-1-carboxylate
Overview
Description
Benzyl 3-fluoro-4-(methylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H19FN2O2 . It has an average mass of 266.311 Da and a monoisotopic mass of 266.143066 Da . This compound has attracted attention in the scientific community due to its potential use in various fields including pharmacology and neuroscience.
Molecular Structure Analysis
Benzyl 3-fluoro-4-(methylamino)piperidine-1-carboxylate contains a total of 39 bonds; 20 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), and 1 secondary amine (aliphatic) .Scientific Research Applications
Pharmacokinetics and Metabolism
Research on novel anaplastic lymphoma kinase (ALK) inhibitors, similar in structure to Benzyl 3-fluoro-4-(methylamino)piperidine-1-carboxylate, has been conducted. These compounds show potential for cancer treatment. Studies have examined the pharmacokinetics, including how compounds are metabolized and cleared in the body, highlighting the importance of understanding enzymatic hydrolysis and saturation kinetics in drug development (Teffera et al., 2013).
Molecular Modifications and Activity
Modifications to similar molecular structures have been explored to enhance their stability and activity. For instance, certain analogs stable in mouse plasma have been discovered, though they showed reduced potency against ALK (Teffera et al., 2013). Additionally, rearrangement reactions involving the indole nucleus, akin to the piperidine structure, have been studied, which could have implications for developing more effective compounds (Hallett et al., 2000).
Anti-Microbial and Anti-Tuberculosis Properties
Compounds with structures similar to Benzyl 3-fluoro-4-(methylamino)piperidine-1-carboxylate have shown promising activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis (Jeankumar et al., 2013).
Potential in Neurology and Psychopharmacology
Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally related, has shown significant anti-acetylcholinesterase activity, suggesting potential applications in treating neurological conditions like Alzheimer's disease (Sugimoto et al., 1990).
Synthesis and Characterization
Efforts in synthesizing and characterizing derivatives of piperidines, including fluoro-substituted compounds, contribute to a better understanding of their pharmacological properties and potential applications in various therapeutic areas (Nakatsuka et al., 1981).
properties
IUPAC Name |
benzyl 3-fluoro-4-(methylamino)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-16-13-7-8-17(9-12(13)15)14(18)19-10-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMWQTWKPOPMIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1F)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901180606 | |
Record name | Phenylmethyl 3-fluoro-4-(methylamino)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901180606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cbz-3-fluoro-4-methylaminopiperidine | |
CAS RN |
845256-60-2 | |
Record name | Phenylmethyl 3-fluoro-4-(methylamino)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845256-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 3-fluoro-4-(methylamino)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901180606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.